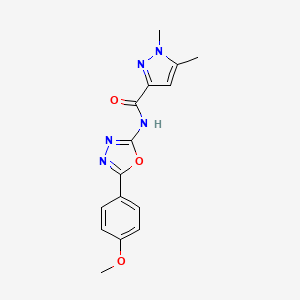
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is CC15H16N4O3 with a molecular weight of approximately 300.32 g/mol. The structure features a pyrazole ring fused with an oxadiazole moiety and a methoxyphenyl group, contributing to its biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities including:
- Anticancer Activity : Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes and pathways associated with tumor growth.
- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through various biochemical pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines (e.g., MCF-7) | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
-
Enzyme Inhibition : The compound has been shown to inhibit several enzymes implicated in cancer progression such as:
- Thymidylate Synthase : Essential for DNA synthesis.
- Histone Deacetylase (HDAC) : Involved in chromatin remodeling and gene expression.
- Telomerase : Maintains telomere length, allowing cancer cells to proliferate indefinitely.
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to these targets, providing insights into its potential efficacy as an anticancer agent.
Case Studies
Recent studies have highlighted the effectiveness of oxadiazole derivatives in preclinical models:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 0.5 μM compared to Doxorubicin's 0.5 μM, indicating comparable potency against breast cancer cells .
- Antimicrobial Testing : Derivatives showed significant inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Electron-donating groups at specific positions enhance anticancer activity.
- Substitution patterns on the aromatic rings significantly affect antimicrobial potency.
Table 2: Structure–Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increased anticancer activity |
| Halogen substitutions | Enhanced antimicrobial properties |
Propriétés
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-9-8-12(19-20(9)2)13(21)16-15-18-17-14(23-15)10-4-6-11(22-3)7-5-10/h4-8H,1-3H3,(H,16,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDBESHELKLBAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














